4-(Trifluoromethyl)quinoline chemical structure and properties
4-(Trifluoromethyl)quinoline chemical structure and properties
An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
The introduction of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)quinoline, a key heterocyclic compound. We will explore its fundamental chemical structure, physicochemical properties, established synthesis protocols, and significant applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic importance and practical handling of this versatile molecule.
The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 4-position, profoundly modifies the molecule's characteristics. The CF3 group is a powerful modulator of physicochemical and biological properties for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF3 group can block sites susceptible to metabolic oxidation, thereby increasing the in-vivo half-life of a drug candidate.[3][4]
-
Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to permeate biological membranes, a critical factor for cellular uptake and reaching target sites.[3][4][5]
-
Modulation of Basicity: As a strong electron-withdrawing group, the CF3 moiety reduces the pKa of the quinoline nitrogen, influencing its ionization state at physiological pH and altering its potential for hydrogen bonding and receptor interaction.[6]
-
Improved Binding Affinity: The unique electronic nature and steric bulk of the CF3 group can lead to more favorable and specific interactions with biological targets, such as enzyme active sites.[5][6]
These combined effects make 4-(Trifluoromethyl)quinoline and its derivatives highly valuable building blocks in the development of novel therapeutics, from antimalarial to anticancer agents.[2][4][7]
Core Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. Below is a summary of the key physicochemical data for 4-(Trifluoromethyl)quinoline.
Chemical Structure
4-(Trifluoromethyl)quinoline consists of a quinoline ring system with a trifluoromethyl group substituted at the C4 position.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)quinoline
| Property | Value | Source |
| CAS Number | 25199-77-3 | [8] |
| Molecular Formula | C10H6F3N | [8] |
| Molecular Weight | 197.16 g/mol | [8] |
| Appearance | Data not consistently available; related compounds are often solids. | |
| Melting Point | Data not available for the 4-CF3 isomer specifically. For comparison, 2-CF3 quinoline is 58-62 °C.[6] | |
| Boiling Point | Data not available. | |
| MDL Number | MFCD01862095 | [8] |
Synthesis of 4-(Trifluoromethyl)quinoline: Methodologies and Protocols
The synthesis of trifluoromethyl-substituted quinolines can be achieved through various methods. One of the most effective and widely used is the Friedländer Annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.
A proposed pathway involves using substituted 2-trifluoroacetyl anilines and various carbonyl compounds, catalyzed by proline potassium salt under mild conditions, to achieve good to excellent yields.[9]
Conceptual Synthesis Workflow
The diagram below illustrates the general logic of the Friedländer Annulation for synthesizing 4-trifluoromethyl-substituted quinolines.
Caption: Generalized workflow of the Friedländer Annulation synthesis.
Detailed Experimental Protocol: Proline-Catalyzed Friedländer Annulation[9]
This protocol is a representative example based on established methodologies for synthesizing 4-trifluoromethyl-substituted quinolines.
Objective: To synthesize a 4-(Trifluoromethyl)quinoline derivative from a substituted 2-trifluoroacetyl aniline and a carbonyl compound.
Materials:
-
Substituted 2-trifluoroacetyl aniline (1.0 eq)
-
Carbonyl compound (e.g., ethyl acetoacetate) (1.2 eq)
-
Proline potassium salt (20 mol%)
-
Solvent (e.g., Ethanol or DMF)
-
Reaction vessel, magnetic stirrer, heating mantle, condenser
-
Purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 2-trifluoroacetyl aniline (1.0 eq).
-
Rationale: Ensuring the glassware is dry is critical to prevent unwanted side reactions with water. The reflux condenser prevents solvent loss during heating.
-
-
Addition of Reagents: Add the carbonyl compound (1.2 eq), the proline potassium salt catalyst (20 mol%), and the chosen solvent (e.g., Ethanol).
-
Rationale: A slight excess of the carbonyl compound ensures the complete consumption of the limiting aniline reactant. Proline potassium salt is an efficient and mild catalyst for this annulation.[9]
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC monitoring is crucial for determining the point of reaction completion and preventing the formation of degradation byproducts from prolonged heating.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Cooling prevents bumping and loss of product during solvent removal.
-
-
Extraction: Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Rationale: The bicarbonate wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Rationale: Anhydrous sodium sulfate is a neutral drying agent that efficiently removes trace water.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4-(Trifluoromethyl)quinoline derivative.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.
-
Spectroscopic Characterization
Structural elucidation of the synthesized product is paramount. NMR and IR spectroscopy are primary tools for this purpose.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm).[10] The specific chemical shifts and coupling patterns of the protons on the quinoline core will be influenced by the electron-withdrawing effect of the CF3 group.
-
¹³C NMR: The carbon spectrum will show a characteristic quartet for the carbon of the CF3 group due to coupling with the three fluorine atoms (¹JCF). The carbon atom at the 4-position, to which the CF3 group is attached, will also exhibit splitting (²JCF).[10][11] The CF3 carbon quartet typically has a coupling constant (¹JCF) of around ~274 Hz.[11][12]
-
¹⁹F NMR: The fluorine NMR should display a singlet for the CF3 group, as all three fluorine atoms are chemically equivalent, with a chemical shift around -61 to -62 ppm.[11]
-
FT-IR Spectroscopy: The infrared spectrum will show characteristic peaks for C=C stretching vibrations of the aromatic rings (around 1500-1640 cm⁻¹) and C-H stretching vibrations (~3000-3100 cm⁻¹).[1] Strong bands corresponding to C-F stretching will also be present.
Applications in Research and Drug Development
The unique properties imparted by the CF3 group make 4-(Trifluoromethyl)quinoline derivatives potent candidates for various therapeutic areas.
-
Antimalarial Agents: Quinoline-based drugs like chloroquine have a long history in malaria treatment.[2] Newer trifluoromethylated quinoline derivatives are being investigated to combat drug-resistant strains of Plasmodium falciparum.[2][4]
-
Anti-inflammatory and Analgesic Agents: Novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic properties, with some compounds exhibiting activity comparable to indomethacin but with a better safety profile regarding gastric ulceration.[13]
-
Anticancer Therapeutics: Trifluoromethyl quinazoline (a related scaffold) derivatives have shown remarkable efficacy in inhibiting cancer cell proliferation by targeting key pathways, such as receptor tyrosine kinases like EGFR.[4] The principles are directly applicable to the quinoline core in exploring new anticancer agents.[2]
-
Materials Science and Probes: The quinoline scaffold has unique electronic and photophysical properties.[1] Trifluoromethyl substitution can modulate these properties, making these compounds useful as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).[12][14]
Conceptual Impact on Drug Properties
The following diagram illustrates how the CF3 group enhances key drug-like properties.
Caption: The strategic role of the CF3 group in enhancing drug properties.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-(Trifluoromethyl)quinoline and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][17]
-
Hazard Statements: Trifluoromethylated quinolines are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][18]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][19]
-
First Aid:
-
In case of skin contact: Wash off with plenty of soap and water.[16]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[16]
-
Seek medical attention if irritation persists or if you feel unwell.[18]
-
Conclusion
4-(Trifluoromethyl)quinoline is more than just a chemical compound; it is a strategic tool for molecular design. Its unique combination of a privileged heterocyclic core and a powerful property-modulating substituent has cemented its role in modern drug discovery and materials science. By understanding its synthesis, properties, and applications, researchers can leverage this scaffold to develop next-generation therapeutics and advanced functional materials.
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